Enhanced Lipophilicity (LogP) Differentiates Fragment Scaffold
The target compound exhibits significantly higher lipophilicity compared to simpler trifluoromethylpyridine methylamine analogs. Experimental LogP for 4-[5-(Trifluoromethyl)pyridin-2-yl]benzylamine is 3.93 , whereas computed XLogP3-AA for analogs like [5-(trifluoromethyl)pyridin-2-yl]methanamine (CAS 164341-39-3) and [3-(trifluoromethyl)pyridin-2-yl]methanamine (CAS 886371-24-0) is 0.6 [1]. This 4-fold higher LogP indicates superior membrane permeability and potential for improved oral bioavailability in drug candidates.
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | LogP = 3.92640 (experimental) |
| Comparator Or Baseline | XLogP3-AA = 0.6 for analogs (computed) |
| Quantified Difference | ~4-fold higher LogP |
| Conditions | Experimental LogP from Chem960; XLogP3-AA from PubChem computed properties |
Why This Matters
Higher lipophilicity correlates with improved membrane permeability, a critical parameter for fragment optimization in drug discovery programs.
- [1] PubChem. (2025). Computed XLogP3-AA for [5-(trifluoromethyl)pyridin-2-yl]methanamine (CID 3796375) and [3-(trifluoromethyl)pyridin-2-yl]methanamine (CID 3830223). View Source
